3-Ethyl-2,3,4,4-tetramethylhexane

Description

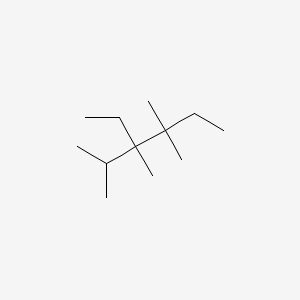

3-Ethyl-2,3,4,4-tetramethylhexane is a highly branched alkane with the molecular formula C${12}$H${26}$, derived from a hexane backbone substituted with one ethyl group at position 3 and four methyl groups at positions 2, 3, 4, and 4. This structure results in significant steric hindrance and reduced molecular symmetry, influencing its physical and chemical properties. For example, compounds like 2,3,4,4-tetramethylhexane (C${10}$H${22}$) and ethyl-substituted isomers exhibit trends in boiling points, densities, and solubility parameters that align with branching effects .

Properties

CAS No. |

62185-09-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,3,4,4-tetramethylhexane |

InChI |

InChI=1S/C12H26/c1-8-11(5,6)12(7,9-2)10(3)4/h10H,8-9H2,1-7H3 |

InChI Key |

VYCKEOSFJUAFGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)(CC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,3,4,4-tetramethylhexane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor, such as 2,3,4,4-tetramethylhexane, with an ethylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to promote the alkylation reaction. These methods are designed to maximize yield and selectivity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,3,4,4-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination or bromination).

Common Reagents and Conditions

Oxidation: Requires an oxidizing agent such as molecular oxygen (O2) and elevated temperatures.

Substitution: Halogenation reactions typically use halogens (Cl2, Br2) and may require ultraviolet light or heat to initiate the reaction.

Major Products Formed

Oxidation: Carbon dioxide (CO2) and water (H2O).

Substitution: Halogenated derivatives of this compound, such as 3-Ethyl-2,3,4,4-tetramethylhexyl chloride or bromide.

Scientific Research Applications

3-Ethyl-2,3,4,4-tetramethylhexane has various applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

Biology: Investigated for its potential interactions with biological membranes and its effects on lipid bilayers.

Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

As a hydrocarbon, 3-Ethyl-2,3,4,4-tetramethylhexane does not have specific biological targets or pathways. Its effects are primarily physical, such as its role as a solvent or its impact on the physical properties of mixtures. In chemical reactions, its mechanism of action involves typical alkane reactivity, such as free radical halogenation or combustion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 3-ethyl-2,3,4,4-tetramethylhexane can be inferred through comparisons with structurally related branched alkanes. Key factors include branching degree , substituent positions , and molecular symmetry . Below is a detailed analysis supported by experimental

Table 1: Physical Properties of Selected Branched Alkanes

*Values likely represent scaled parameters (e.g., retention indices or Abraham model descriptors) due to unit ambiguities.

†Abraham model molar refraction (R) value, indicating polarizability .

Key Observations:

Boiling Points and Branching :

- Increased branching reduces boiling points due to decreased surface area and weaker van der Waals interactions. For example, 2,3,4,4-tetramethylhexane (337 units) has a lower boiling parameter than the more symmetric 3,3,4,4-tetramethylhexane (373 units) .

- Ethyl-substituted alkanes (e.g., 3-ethyl-2,4-dimethylhexane) show intermediate values (343 units), reflecting moderate branching .

Density and Molar Volume :

- Higher symmetry (e.g., 3,3,4,4-tetramethylhexane) increases density (2.57 g/cm³) and reduces molar volume (506 cm³/mol), indicating efficient molecular packing .

- Ethyl groups introduce asymmetry, slightly lowering density (2.34 g/cm³) and increasing molar volume (522 cm³/mol) .

Abraham model parameters (e.g., R = 935.0 for 2,3,4,4-tetramethylhexane) highlight its low polarity and high polarizability, typical of branched alkanes .

Structural Isomerism and Reactivity:

- Steric Effects : The ethyl group in this compound likely hinders reactions requiring planar transition states (e.g., SN2 mechanisms), similar to 2,3,4,4-tetramethylhexane’s resistance to stereochemical inversion .

- Thermal Stability : Highly branched alkanes like 3,3,4,4-tetramethylhexane exhibit greater thermal stability due to stronger C-C bonds in compact structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.